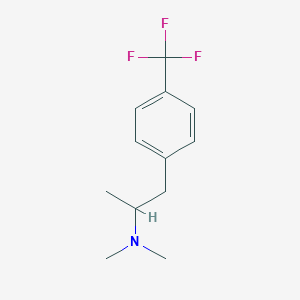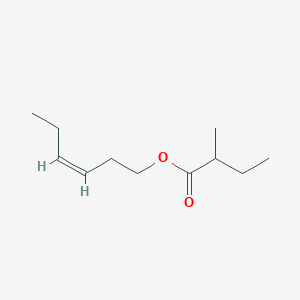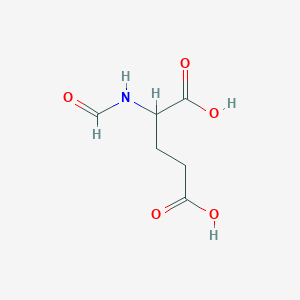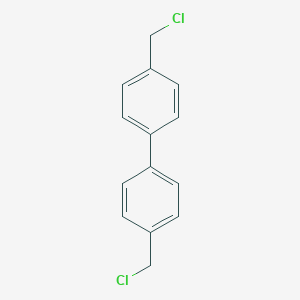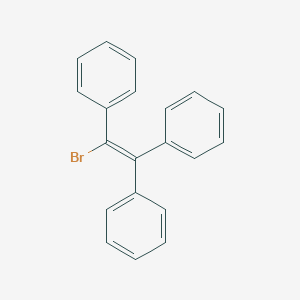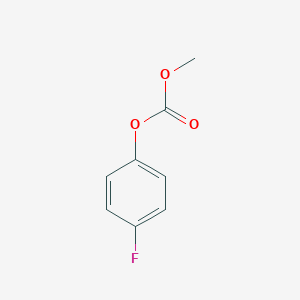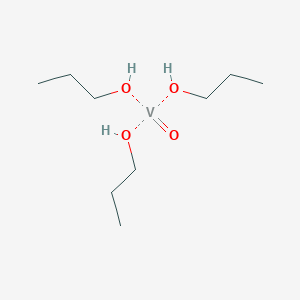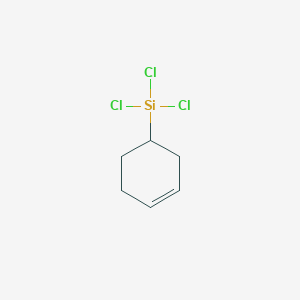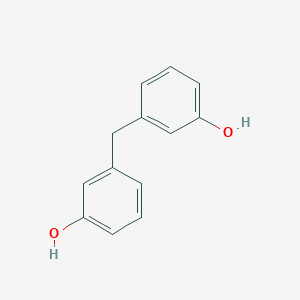
3,3'-Methylenediphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3’-Methylenediphenol’ is a chemical compound that is commonly used in scientific research. It is also known as bisphenol M or BPA-M. This compound is a derivative of bisphenol A and is used in the production of various polymers, resins, and coatings. The compound has been widely studied for its potential applications in various fields, including material science, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of ‘3,3’-Methylenediphenol’ is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing the production of pro-inflammatory cytokines. The compound has also been shown to interact with various enzymes and receptors in the body, leading to its potential applications in pharmacology.
Efectos Bioquímicos Y Fisiológicos
‘3,3’-Methylenediphenol’ has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, leading to improved cell viability and function. The compound has also been shown to improve glucose metabolism and insulin sensitivity, leading to its potential applications in the treatment of diabetes. Additionally, the compound has been shown to have neuroprotective effects, leading to its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ‘3,3’-Methylenediphenol’ in lab experiments include its stability, low toxicity, and ease of synthesis. The compound can be easily synthesized in large quantities and has a long shelf life. Additionally, the compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential interactions with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for the study of ‘3,3’-Methylenediphenol’. One potential direction is the development of new polymers and resins using the compound as a building block. These materials could have improved thermal and mechanical properties, leading to their potential applications in various industries. Another potential direction is the development of new drugs using the compound as a drug delivery agent. The compound could improve the solubility and bioavailability of various drugs, leading to improved therapeutic outcomes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
‘3,3’-Methylenediphenol’ is synthesized by the reaction of bisphenol A and formaldehyde in the presence of a catalyst. The reaction takes place under high pressure and temperature conditions, resulting in the formation of the compound. The purity of the compound can be increased by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
‘3,3’-Methylenediphenol’ has been extensively studied for its potential applications in various scientific fields. In material science, the compound is used as a building block for the synthesis of various polymers and resins. It has been shown to improve the thermal and mechanical properties of these materials. In biochemistry, the compound has been studied for its potential applications as an antioxidant and anti-inflammatory agent. It has been shown to protect cells from oxidative stress and reduce inflammation in various animal models. In pharmacology, the compound has been studied for its potential applications as a drug delivery agent. It has been shown to improve the solubility and bioavailability of various drugs.
Propiedades
Número CAS |
10193-50-7 |
|---|---|
Nombre del producto |
3,3'-Methylenediphenol |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
3-[(3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2 |
Clave InChI |
DXADWKPCWTXPOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
SMILES canónico |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Sinónimos |
3,3'-Methylenebisphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



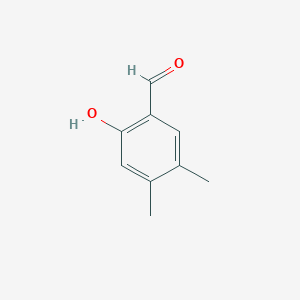
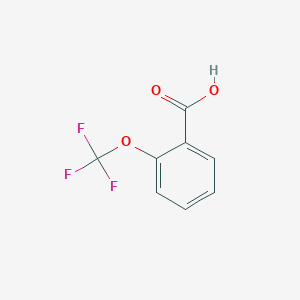
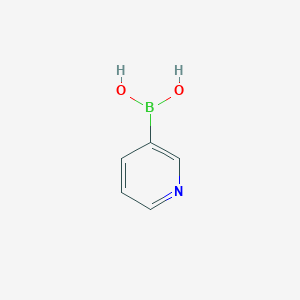
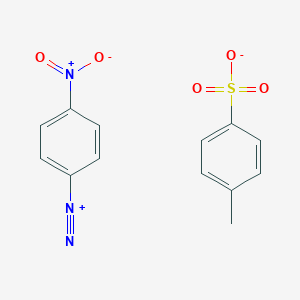
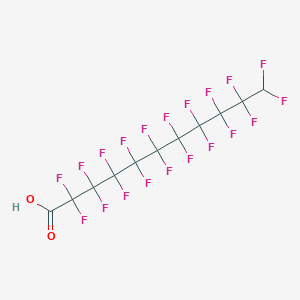
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
